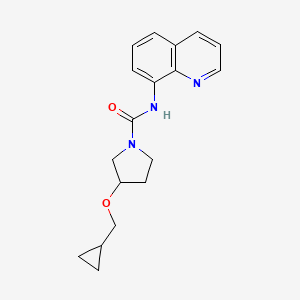
3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinoline and pyrrolidine derivatives often involves multi-step reactions that include cyclization, nucleophilic substitution, and ester hydrolysis. For instance, Zhou et al. (2021) detailed a high-yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, showcasing a process that might be analogous to synthesizing the target compound (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of quinoline derivatives displays a variety of interactions and organizational levels within crystals. Shishkina et al. (2018) analyzed polymorphic modifications of a quinoline derivative, revealing different levels of molecular organization and interactions in the crystal phase, which might be relevant to the structural analysis of 3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide (Shishkina et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving similar compounds highlight the reactivity of functional groups present in the target molecule. Clayden et al. (2005) discussed the cyclization of lithiated pyridine and quinoline carboxamides leading to a variety of polycyclic heterocycles, indicating the potential reactivity pathways that might be explored with 3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide (Clayden et al., 2005).
Physical Properties Analysis
While specific studies on the physical properties of 3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide are not directly available, research on similar compounds can provide insights. For example, the analysis of polymorphic forms by Shishkina et al. (2018) offers a glimpse into the structural diversity and physical characteristics that such compounds can exhibit, potentially influencing solubility, stability, and crystallinity (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties of quinoline and pyrrolidine derivatives include reactivity towards nucleophiles, electrophiles, and ability to undergo various organic transformations. The work by Vandekerckhove et al. (2015) on synthesizing functionalized aminoquinolines through intermediate pyrrolidinylquinolines provides an example of the chemical versatility and range of reactions these molecules can participate in, which could be relevant for understanding the chemical behavior of 3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide (Vandekerckhove et al., 2015).
Applications De Recherche Scientifique
Polymorphic Modifications and Properties
Polymorphic modifications of compounds structurally related to "3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide" have been explored for their potential in medicinal applications. For example, polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline derivative possessing strong diuretic properties indicate potential as a new hypertension remedy. This compound's different crystal forms and their unique packing and structural motifs suggest variations in physical properties that could influence bioavailability and efficacy (Shishkina et al., 2018).
Antibacterial Activity
The synthesis and structure-activity relationships of quinolone derivatives, including those structurally related to "3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide," have been extensively studied for their antibacterial activity. These studies reveal that modifications in the quinolone structure can lead to compounds with significant antibacterial properties, potentially useful in treating bacterial infections. The exploration of amino acid prodrugs of quinolones, for instance, demonstrates increased solubility and in vivo efficacy, underscoring the potential of structurally similar compounds in antimicrobial therapy (Sánchez et al., 1992).
ATM Kinase Inhibition for Cancer Therapy
Novel 3-quinoline carboxamides, which share a structural motif with "3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide," have been identified as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. This discovery is significant for cancer therapy, as ATM kinase plays a crucial role in DNA damage response. Compounds demonstrating efficacy in combination with DNA strand break-inducing agents, such as irinotecan, in disease models highlight the therapeutic potential of quinoline carboxamides in cancer treatment (Degorce et al., 2016).
Antiplasmodial and Antifungal Activity
Research into functionalized aminoquinolines, including those related to the compound , has revealed moderate to potent activity against Plasmodium falciparum, the causative agent of malaria, as well as notable antifungal properties. These findings indicate that structural derivatives of "3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide" could serve as leads in the development of new antimalarial and antifungal agents, addressing significant public health challenges (Vandekerckhove et al., 2015).
Propriétés
IUPAC Name |
3-(cyclopropylmethoxy)-N-quinolin-8-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(21-10-8-15(11-21)23-12-13-6-7-13)20-16-5-1-3-14-4-2-9-19-17(14)16/h1-5,9,13,15H,6-8,10-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGMLZWXQTWTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

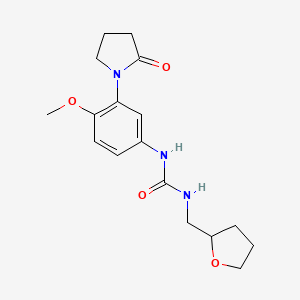

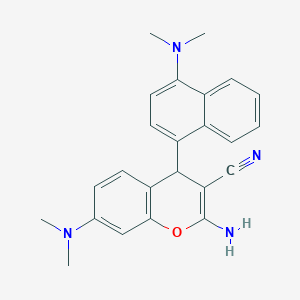
![6-Tert-butyl-2-[1-[2-(3,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2483767.png)

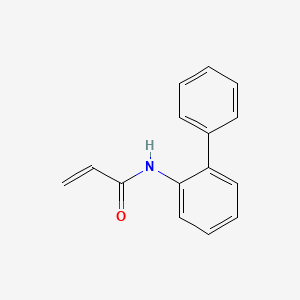

![6-fluoro-4-(3-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483773.png)
![N-cyclohexyl-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2483774.png)

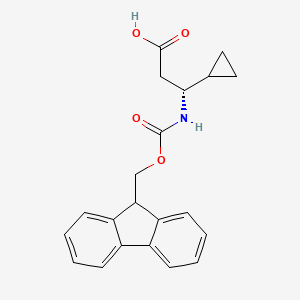
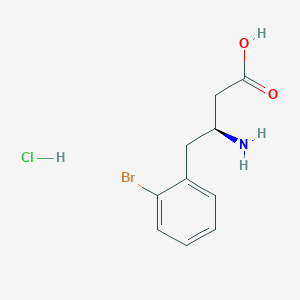
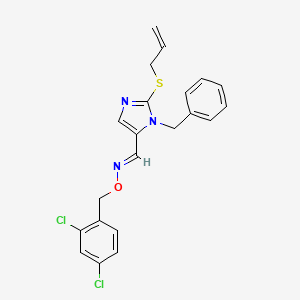
![methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2483782.png)